Anti-Plasmodial Potency: Emetine vs. Dehydroemetine Analogs
Emetine dihydrochloride demonstrates significantly greater potency against the multi-drug resistant K1 strain of *Plasmodium falciparum* compared to its less cardiotoxic analog, (-)-R,S-dehydroemetine. The IC50 value for emetine is 47 nM, which is 1.5-fold more potent than the 71 nM IC50 for the dehydroemetine analog [1]. This quantitative difference highlights the importance of the emetine scaffold for maximal target engagement.
| Evidence Dimension | In vitro potency against P. falciparum K1 strain |
|---|---|
| Target Compound Data | IC50 = 47 ± 2.1 nM |
| Comparator Or Baseline | (-)-R,S-dehydroemetine (IC50 = 71.03 ± 6.1 nM) |
| Quantified Difference | Emetine is 1.51x more potent (47 nM vs 71 nM) |
| Conditions | In vitro assay against multi-drug resistant P. falciparum K1 strain |
Why This Matters
For researchers repurposing emetine for malaria, this 1.5-fold higher potency against a drug-resistant strain is a key differentiator when selecting a lead compound for further optimization.
- [1] Panwar, P., Burusco, K. K., Abubaker, M., Matthews, H., Gutnov, A., Fernández-Álvaro, E., ... & Nirmalan, N. (2020). Lead optimisation of dehydroemetine for repositioned use in malaria. Antimicrobial Agents and Chemotherapy, 64(4), e01440-19. View Source
